Cas no 2377033-84-4 (1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine)
1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine Chemical and Physical Properties
Names and Identifiers
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- 2377033-84-4
- 1-(but-3-yn-1-yl)-2,4,4-trimethylpyrrolidine
- EN300-7460281
- 1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine
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- Inchi: 1S/C11H19N/c1-5-6-7-12-9-11(3,4)8-10(12)2/h1,10H,6-9H2,2-4H3
- InChI Key: UTMKEABQMWDWOU-UHFFFAOYSA-N
- SMILES: N1(CCC#C)CC(C)(C)CC1C
Computed Properties
- Exact Mass: 165.151749610g/mol
- Monoisotopic Mass: 165.151749610g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 3.2Ų
1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7460281-0.05g |
1-(but-3-yn-1-yl)-2,4,4-trimethylpyrrolidine |
2377033-84-4 | 95.0% | 0.05g |
$1140.0 | 2025-03-11 | |
| Enamine | EN300-7460281-0.1g |
1-(but-3-yn-1-yl)-2,4,4-trimethylpyrrolidine |
2377033-84-4 | 95.0% | 0.1g |
$1195.0 | 2025-03-11 | |
| Enamine | EN300-7460281-0.25g |
1-(but-3-yn-1-yl)-2,4,4-trimethylpyrrolidine |
2377033-84-4 | 95.0% | 0.25g |
$1249.0 | 2025-03-11 | |
| Enamine | EN300-7460281-0.5g |
1-(but-3-yn-1-yl)-2,4,4-trimethylpyrrolidine |
2377033-84-4 | 95.0% | 0.5g |
$1302.0 | 2025-03-11 | |
| Enamine | EN300-7460281-1.0g |
1-(but-3-yn-1-yl)-2,4,4-trimethylpyrrolidine |
2377033-84-4 | 95.0% | 1.0g |
$1357.0 | 2025-03-11 | |
| Enamine | EN300-7460281-2.5g |
1-(but-3-yn-1-yl)-2,4,4-trimethylpyrrolidine |
2377033-84-4 | 95.0% | 2.5g |
$2660.0 | 2025-03-11 | |
| Enamine | EN300-7460281-5.0g |
1-(but-3-yn-1-yl)-2,4,4-trimethylpyrrolidine |
2377033-84-4 | 95.0% | 5.0g |
$3935.0 | 2025-03-11 | |
| Enamine | EN300-7460281-10.0g |
1-(but-3-yn-1-yl)-2,4,4-trimethylpyrrolidine |
2377033-84-4 | 95.0% | 10.0g |
$5837.0 | 2025-03-11 |
1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine Related Literature
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Mengke Li,Xinyi Cai,Zhenyang Qiao,Wentao Xie,Liangying Wang,Nan Zheng,Shi-Jian Su Chem. Commun., 2019,55, 7215-7218
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
Additional information on 1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine
Recent Advances in the Study of 1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine (CAS: 2377033-84-4)
The compound 1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine (CAS: 2377033-84-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This research brief aims to synthesize the latest findings on this compound, focusing on its synthesis, biological activity, and relevance in drug discovery.
Recent studies have highlighted the role of 1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine as a versatile intermediate in the synthesis of bioactive molecules. Its pyrrolidine core, combined with the but-3-yn-1-yl substituent, offers a scaffold for the development of novel pharmacophores. Researchers have successfully utilized this compound in click chemistry reactions, leveraging its alkyne functionality for the construction of complex molecular architectures with high specificity and efficiency.
In a 2023 study published in the Journal of Medicinal Chemistry, the compound was employed as a key building block in the synthesis of potential kinase inhibitors. The study demonstrated that derivatives of 1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine exhibited promising inhibitory activity against a range of kinases implicated in cancer and inflammatory diseases. The researchers attributed this activity to the compound's ability to interact with the ATP-binding sites of these enzymes, suggesting its potential as a lead compound for further optimization.
Another significant application of this compound lies in its use as a ligand in metal-catalyzed reactions. A recent report in ACS Catalysis detailed its efficacy in palladium-catalyzed cross-coupling reactions, where it facilitated the formation of carbon-carbon bonds under mild conditions. This finding underscores the compound's utility in synthetic chemistry, particularly in the construction of complex organic molecules with pharmaceutical relevance.
From a pharmacological perspective, preliminary in vitro studies have indicated that 1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine exhibits moderate bioavailability and metabolic stability. However, further in vivo studies are required to fully elucidate its pharmacokinetic profile and potential toxicity. Researchers are also exploring its use in prodrug design, where its alkyne moiety could be exploited for targeted drug delivery systems.
In conclusion, 1-(But-3-yn-1-yl)-2,4,4-trimethylpyrrolidine (CAS: 2377033-84-4) represents a promising scaffold in medicinal chemistry, with applications ranging from kinase inhibitor development to catalytic synthesis. Future research should focus on optimizing its pharmacological properties and expanding its utility in drug discovery pipelines. The compound's versatility and unique chemical features position it as a valuable tool for advancing therapeutic innovation.
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